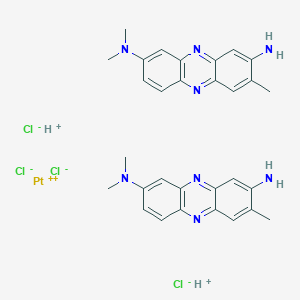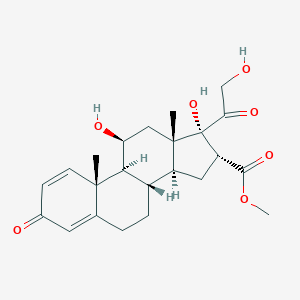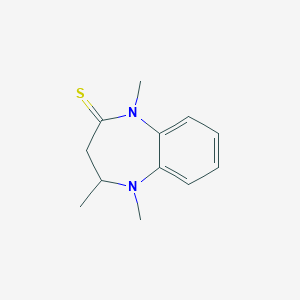
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione (TMDT) is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. TMDT is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. The unique chemical structure of TMDT makes it an attractive target for synthetic chemists and medicinal chemists.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a ligand in metal coordination chemistry. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can form stable complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit interesting catalytic properties, making them useful in organic synthesis.
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has also been studied for its potential use as a fluorescent probe. The compound exhibits fluorescence properties, which can be utilized for sensing applications. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to selectively detect metal ions, such as copper and mercury, in aqueous solutions. This property makes it a promising candidate for environmental monitoring and biomedical applications.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its thione and amino groups. The formation of stable complexes between 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and metal ions is thought to be responsible for its catalytic and sensing properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione are not well characterized. However, studies have shown that the compound is relatively non-toxic and exhibits low cytotoxicity towards human cells. This property makes it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione exhibits interesting catalytic and sensing properties, making it a promising candidate for various applications.
However, one limitation of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its instability in aqueous solutions. The compound tends to hydrolyze in the presence of water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione. One area of research is the development of new synthetic methods for the compound. This could lead to higher yields and purities of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione, making it more useful for various applications.
Another area of research is the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione as a potential drug candidate. The compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further study. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to exhibit interesting fluorescent properties, which could be utilized for imaging applications.
Conclusion
In conclusion, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is a promising compound that has attracted significant attention from the scientific community. Its unique chemical structure and interesting properties make it a potential candidate for various applications, including metal coordination chemistry, sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and to explore its potential in various fields.
Synthesemethoden
The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can be achieved through several methods, including the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of ammonium acetate and acetic anhydride. The yield of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione from these methods ranges from 30-60%. The purity of the product can be increased by recrystallization from an appropriate solvent.
Eigenschaften
CAS-Nummer |
123229-21-0 |
|---|---|
Produktname |
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
1,2,5-trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C12H16N2S/c1-9-8-12(15)14(3)11-7-5-4-6-10(11)13(9)2/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
MIVROBKMBDEALC-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
Kanonische SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
Synonyme |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4,5-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



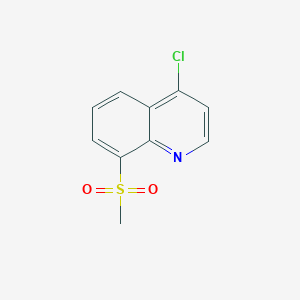

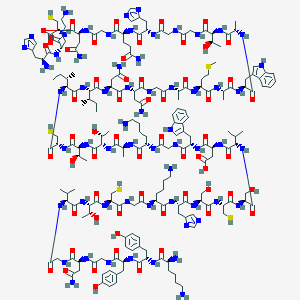

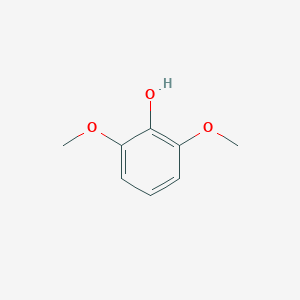
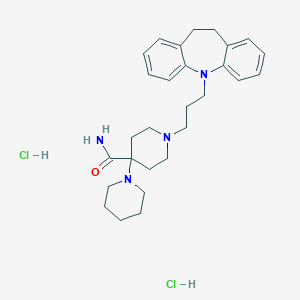

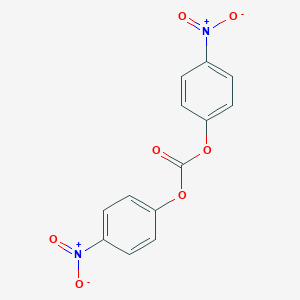
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

